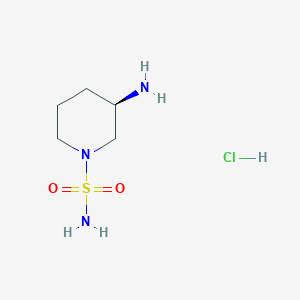![molecular formula C9H21NO3Si B13503714 (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid is a derivative of amino acids, specifically designed to incorporate a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid typically involves the protection of the hydroxyl group of serine or threonine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. This compound can participate in biochemical pathways by mimicking natural amino acids, thereby influencing protein structure and function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: Lacks the TBDMS protecting group.
(2S)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoic acid: Contains a tert-butyldiphenylsilyl group instead of TBDMS.
Uniqueness
The presence of the TBDMS group in (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid provides unique steric and electronic properties, making it particularly useful in selective synthetic transformations and protecting group strategies.
Properties
Molecular Formula |
C9H21NO3Si |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoic acid |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2,3)14(4,5)13-6-7(10)8(11)12/h7H,6,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
GCHZIDHLCYJWEH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


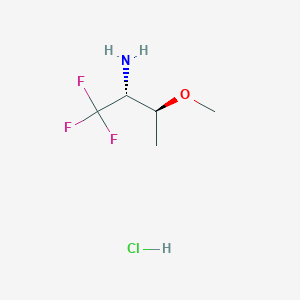
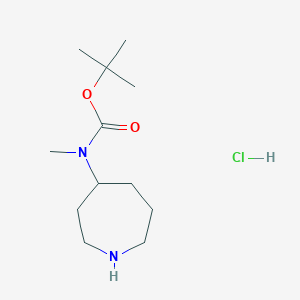
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
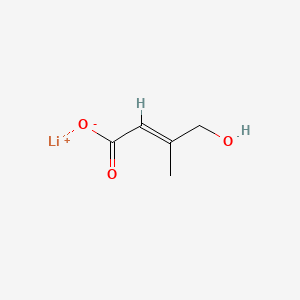
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
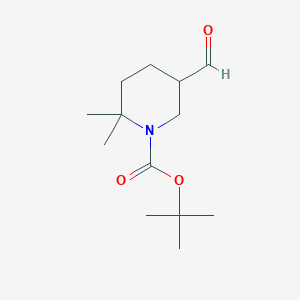
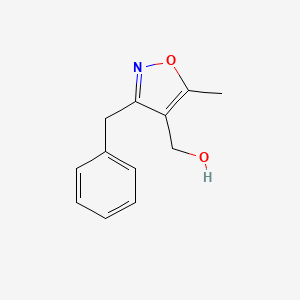
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
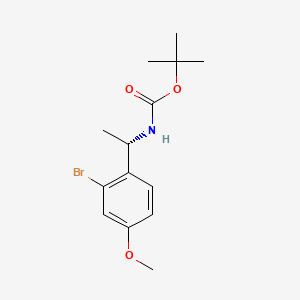
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
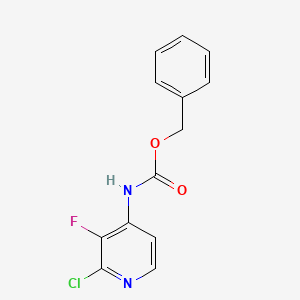
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
